molecular formula C10H11NO4S B14814543 2-Cyclopropoxy-5-formylbenzenesulfonamide

2-Cyclopropoxy-5-formylbenzenesulfonamide

Cat. No.: B14814543
M. Wt: 241.27 g/mol
InChI Key: RODOVNZZIFGHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-5-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S It is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-formylbenzenesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.

    Attachment to Benzene Ring: The cyclopropyl halide is then reacted with a benzene derivative under conditions that facilitate the formation of the cyclopropoxybenzene intermediate.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the formylated intermediate with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-formylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 2-Cyclopropoxy-5-carboxybenzenesulfonamide.

    Reduction: 2-Cyclopropoxy-5-hydroxymethylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxy-5-formylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-formylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-3-formylbenzenesulfonamide
  • 2-Cyclopropoxy-6-formylbenzenesulfonamide
  • 5-Cyclopropoxy-2-formylbenzenesulfonamide

Uniqueness

2-Cyclopropoxy-5-formylbenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The cyclopropoxy group provides steric hindrance, while the formyl and sulfonamide groups offer sites for chemical modifications and interactions.

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

2-cyclopropyloxy-5-formylbenzenesulfonamide

InChI

InChI=1S/C10H11NO4S/c11-16(13,14)10-5-7(6-12)1-4-9(10)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,13,14)

InChI Key

RODOVNZZIFGHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C=O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.